molecular formula C16H12BrN3 B15250879 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine

4-(bromomethyl)-2,3-dipyridin-3-ylpyridine

Cat. No.: B15250879
M. Wt: 326.19 g/mol
InChI Key: BNQLXKNRTBCDRA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine is an organic compound that features a bromomethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine typically involves the bromination of a precursor compound. One common method is the radical bromination of a methyl-substituted pyridine derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Nucleophilic substitution: Produces substituted pyridine derivatives.

    Oxidation: Forms pyridine N-oxides.

    Reduction: Yields methyl-substituted pyridine derivatives.

Scientific Research Applications

4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine is unique due to its dual pyridine rings, which enhance its ability to participate in coordination chemistry and form stable complexes with metals. This property makes it particularly valuable in materials science and catalysis .

Properties

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

4-(bromomethyl)-2,3-dipyridin-3-ylpyridine

InChI

InChI=1S/C16H12BrN3/c17-9-12-5-8-20-16(14-4-2-7-19-11-14)15(12)13-3-1-6-18-10-13/h1-8,10-11H,9H2

InChI Key

BNQLXKNRTBCDRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2C3=CN=CC=C3)CBr

Origin of Product

United States

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